molecular formula C21H22FNO3 B1327323 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone CAS No. 898756-24-6

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone

Cat. No. B1327323
M. Wt: 355.4 g/mol
InChI Key: CPGQYKOHESAWDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex spirocyclic compounds has been a topic of interest in recent research. One such compound is the 2-azaspiro[4.5]deca-1,6,9-trien-8-one, which was synthesized from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. This process involved a tandem method that included Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization. This method is significant as it represents the first instance of using N-(2-propyn-1-yl) amides in such a reaction, highlighting a novel approach to synthesizing azaspiro[4.5]deca-6,9-diene-8-ones .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and requires detailed analysis to understand. For instance, the 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine was analyzed using X-ray powder diffraction (XRPD). The analysis revealed that the compound crystallizes in a monoclinic system with a specific space group and refined unit-cell parameters. These parameters are crucial for understanding the three-dimensional arrangement of atoms within the compound and can influence its reactivity and physical properties .

Chemical Reactions Analysis

Spirocyclic compounds can exhibit a range of chemical reactivities due to their unique structures. The tandem synthesis method used to create the 2-azaspiro[4.5]deca-1,6,9-trien-8-ones is an example of how specific functional groups and structural motifs can be manipulated to achieve desired chemical transformations. The use of Tf2O and TfOH in the synthesis process is particularly noteworthy, as it demonstrates the potential for selective activation and cyclization reactions in the creation of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structures. For example, the presence of a 2-amino-1,3-thiazine ring system in spiroheterocycles has been associated with analgesic activity, as demonstrated by the significant activity of compounds in the phenylquinone writhing and yeast inflamed foot assays. The analgesic properties of these compounds, such as the 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene and its derivatives, are indicative of the importance of specific structural features in determining biological activity . Additionally, the XRPD analysis of the 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine provides insight into its crystalline structure, which can also affect its physical properties such as solubility and stability .

Scientific Research Applications

Chemical Synthesis and Structural Elucidation

  • The compound, due to its structural complexity involving dioxa-azaspirodecane moiety, plays a pivotal role in chemical synthesis and structural elucidation. For instance, studies have shown that compounds with similar structural components are involved in complex synthesis processes, such as the acylation of dioxa-azaspirodecane derivatives and their regioselectivity (Koszytkowska-Stawińska et al., 2004). Similarly, rigorous structural analyses have been conducted on related compounds to comprehend their crystalline forms and molecular dynamics, providing invaluable insights into the structural intricacies of such complex molecules (Richter et al., 2022).

Radiopharmaceutical Development

  • The dioxa-azaspirodecane structure is instrumental in the development of radiopharmaceuticals. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as σ1 receptor ligands for tumor imaging, indicating the potential of these compounds in advanced medical diagnostics and therapeutic applications (Xie et al., 2015).

Antiviral Research

  • The structural framework of compounds akin to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone has been explored in antiviral research. Compounds derived from similar structures have exhibited promising antiviral activities, particularly against influenza and coronavirus strains, underscoring the potential of these compounds in the development of new antiviral medications (Apaydın et al., 2020).

Environmental Applications

  • The unique chemical properties of dioxa-azaspirodecane derivatives also find applications in environmental science. For example, certain derivatives have been utilized for the removal of hazardous materials, such as carcinogenic azo dyes and aromatic amines from the environment, showcasing their utility in pollution control and environmental remediation (Akceylan et al., 2009).

Pharmacological Research

  • In pharmacological research, the dioxa-azaspirodecane structure has been a core component in the synthesis of compounds with potential dopamine agonist activities. Although the central nervous system activities of these compounds were not evident, some analogs demonstrated significant dopamine agonist activity in peripheral assays, indicating their potential in the development of drugs targeting the dopaminergic system (Brubaker & Colley, 1986).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-19-8-4-3-7-18(19)20(24)17-6-2-1-5-16(17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQYKOHESAWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643773
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone

CAS RN

898756-24-6
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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